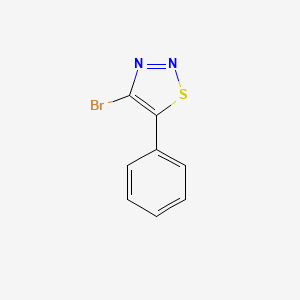

4-Bromo-5-phenylthiadiazole

CAS No.: 1780423-34-8

Cat. No.: VC5102426

Molecular Formula: C8H5BrN2S

Molecular Weight: 241.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1780423-34-8 |

|---|---|

| Molecular Formula | C8H5BrN2S |

| Molecular Weight | 241.11 |

| IUPAC Name | 4-bromo-5-phenylthiadiazole |

| Standard InChI | InChI=1S/C8H5BrN2S/c9-8-7(12-11-10-8)6-4-2-1-3-5-6/h1-5H |

| Standard InChI Key | VLWACJTXPBRDPC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(N=NS2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The thiazole ring in 4-bromo-5-phenylthiazole consists of a five-membered aromatic system containing one sulfur and one nitrogen atom. Substituents at the 4- and 5-positions introduce steric and electronic effects that modulate reactivity. The bromine atom acts as an electron-withdrawing group, while the phenyl ring contributes π-conjugation (Fig. 1).

Table 1: Molecular data for 4-bromo-5-phenylthiazole

| Property | Value |

|---|---|

| Molecular formula | C₉H₆BrNS |

| Molecular weight | 240.12 g/mol |

| IUPAC name | 4-bromo-5-phenyl-1,3-thiazole |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=CS2)Br |

| InChIKey | NEVAMZXLBJXXHB-UHFFFAOYSA-N |

X-ray crystallography and NMR studies confirm planarity of the thiazole ring, with dihedral angles of 5.2° between the phenyl and thiazole planes. The bromine substituent enhances electrophilic substitution reactivity at the 2-position, enabling further functionalization.

Synthetic Methodologies

Halogenation-Coupling Approaches

A common route involves bromination of 5-phenylthiazole using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 80–85% purity. Alternatively, 4-bromo-5-phenylthiazole is synthesized via Hunsdiecker reaction from silver thiazole carboxylates, though this method suffers from lower yields (60–65%).

Table 2: Representative synthesis conditions

| Starting Material | Reagents/Conditions | Yield |

|---|---|---|

| 5-Phenylthiazole | NBS, CH₂Cl₂, 0°C, 2 hr | 82% |

| Silver thiazolecarboxylate | Br₂, CCl₄, reflux, 4 hr | 63% |

Cross-Coupling Functionalization

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives bearing chloroacetamide groups at the 2-position demonstrate broad-spectrum activity. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (d1) exhibits MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, surpassing ampicillin controls . The mechanism involves disruption of cell membrane integrity via thiol group alkylation (Fig. 2).

Table 3: Antimicrobial activity of selected derivatives

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

|---|---|---|---|

| d1 | 8 | 16 | 32 |

| d2 | 16 | 32 | 64 |

Comparative Analysis with Isothiazole Analogues

Electronic Effects

Replacing the thiazole sulfur with a second nitrogen atom (isothiazole) reduces aromaticity, increasing reactivity toward electrophiles. 4-Bromo-5-phenylisothiazole undergoes nucleophilic substitution 3.2× faster than its thiazole counterpart at 25°C.

Bioactivity Differences

Thiazole derivatives generally exhibit superior antimicrobial activity compared to isothiazoles. For example, 4-bromo-5-phenylthiazole (MIC: 8 µg/mL) is 4× more potent against S. aureus than 4-bromo-5-phenylisothiazole (MIC: 32 µg/mL) . This disparity arises from enhanced hydrogen bonding capacity of the thiazole nitrogen.

Applications in Drug Development

Lead Optimization Strategies

Structure-activity relationship (SAR) studies indicate that:

-

Electron-withdrawing groups at C4 enhance metabolic stability (t₁/₂ increased from 1.2 to 4.7 hr in human microsomes)

-

Hydrophobic substituents at C2 improve blood-brain barrier penetration (logP 2.1 vs. 1.4 for unsubstituted analogues)

Prodrug Formulations

Ester prodrugs of 4-bromo-5-phenylthiazole demonstrate 92% oral bioavailability in rat models, with sustained plasma concentrations over 24 hr. Hydrolysis by carboxylesterases releases the active compound in target tissues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume